molecular formula C8H11ClN2O B1419450 4-(Methylamino)benzamide hydrochloride CAS No. 1193389-02-4

4-(Methylamino)benzamide hydrochloride

Cat. No.: B1419450
CAS No.: 1193389-02-4
M. Wt: 186.64 g/mol
InChI Key: ZGUPXKGUXGXVDO-UHFFFAOYSA-N
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Description

4-(Methylamino)benzamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O. It is a derivative of benzamide, where the amide group is substituted with a methylamino group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

4-(Methylamino)benzamide hydrochloride, a derivative of benzamidine, primarily targets several enzymes in the human body. These include Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, and Enoyl-CoA delta isomerase 1, mitochondrial . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling.

Mode of Action

It is believed to interact with its targets, possibly through competitive inhibition, altering their normal function . This interaction can lead to changes in the biological processes these enzymes are involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target enzymes. For instance, it may affect the coagulation pathway by inhibiting Kallikrein-1, or influence cellular signaling by inhibiting Casein kinase II subunit alpha . The downstream effects of these interactions can vary widely, depending on the specific pathway and the context in which the compound is used.

Pharmacokinetics

Like many small molecules, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific interactions with its target enzymes. By inhibiting these enzymes, it can alter their associated biological processes, potentially leading to therapeutic effects. For example, by inhibiting Kallikrein-1, it may help reduce inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its target enzymes. Furthermore, individual factors such as a patient’s age, health status, and genetic makeup can also influence the compound’s efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)benzamide hydrochloride typically involves the reaction of 4-aminobenzamide with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-aminobenzamide and methylamine.

    Reaction Conditions: The reaction is conducted in an aqueous or organic solvent, such as ethanol or methanol, at a temperature range of 0-50°C.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-(Methylamino)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzamide: A precursor in the synthesis of 4-(Methylamino)benzamide hydrochloride.

    N-Methylbenzamide: A structurally related compound with similar chemical properties.

    Benzamidine: Another benzamide derivative with distinct biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

4-(Methylamino)benzamide hydrochloride, a derivative of benzamide, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C8_8H10_10ClN2_2O
Molecular Weight: 188.63 g/mol
Structure: The compound consists of a benzene ring substituted with a methylamino group and an amide functional group, forming the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biological effects such as:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes, which may be relevant in treating diseases where enzyme activity is dysregulated.
  • Receptor Binding: The compound may bind to receptors involved in neurotransmission and other physiological processes, influencing cellular signaling pathways.

Biological Activities

  • Antiviral Activity:
    Research indicates that derivatives of benzamide, including this compound, exhibit antiviral properties. For instance, studies have demonstrated that similar compounds can exert broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis C Virus (HCV) by enhancing intracellular signaling pathways that inhibit viral replication .
  • Antibacterial and Antifungal Properties:
    Preliminary studies suggest that this compound may also possess antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for pathogen survival.
  • Cytotoxicity:
    The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential as an anticancer agent.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of this compound in vitro against HCV. The results showed a significant reduction in viral load in treated cells compared to controls, indicating its potential as a therapeutic agent against HCV infection .

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, the cytotoxic effects were assessed on human breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation and increased apoptosis markers, highlighting its potential role in cancer therapy.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, AnticancerEnzyme inhibition, Receptor binding
N-methyl-4-aminobenzamideAntiviralSimilar mechanism; lacks methyl group
N-tert-butyl-4-(methylamino)benzamidePotential therapeutic applicationsInteracts with biomolecules

Properties

IUPAC Name

4-(methylamino)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-10-7-4-2-6(3-5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUPXKGUXGXVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-02-4
Record name 4-(methylamino)benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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